

Unveiling the Solid-State Architecture of Ditosylmethane Analogues: A Technical Guide

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Compound of Interest

Compound Name: *Ditosylmethane*

Cat. No.: *B090914*

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For the attention of: Researchers, scientists, and drug development professionals.

Preamble: A comprehensive search of publicly available crystallographic databases and scientific literature did not yield the specific crystal structure analysis data for **Ditosylmethane** (also known as bis(p-tolylsulfonyl)methane). This technical guide, therefore, presents a detailed analysis of a closely related and structurally significant analogue, bis(phenylsulfinyl)methane, for which crystallographic data is publicly accessible. This guide serves as a template and a valuable reference for the experimental protocols and data presentation pertinent to the crystal structure analysis of diarylmethane compounds.

Introduction

The determination of the three-dimensional atomic arrangement in a crystalline solid is fundamental to understanding its physicochemical properties. For active pharmaceutical ingredients and drug candidates, solid-state characterization, including crystal structure analysis, is a critical component of the development process. It influences crucial parameters such as solubility, stability, and bioavailability. This guide provides an in-depth look at the methodologies and data interpretation involved in the single-crystal X-ray diffraction analysis of a **Ditosylmethane** analogue.

Experimental Protocols

The following sections detail the typical experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of a diarylmethane compound, exemplified by

bis(phenylsulfinyl)methane.

Synthesis and Crystallization

The synthesis of bis(phenylsulfinyl)methane can be achieved through established literature procedures.^[1] Typically, single crystals suitable for X-ray diffraction are obtained through slow evaporation of a saturated solution.

Protocol for Crystallization:

- Dissolve the synthesized bis(phenylsulfinyl)methane in a suitable solvent (e.g., ethanol) to prepare a saturated or near-saturated solution.
- Filter the solution to remove any particulate matter.
- Allow the solvent to evaporate slowly at room temperature in a loosely covered container.
- Monitor the container for the formation of well-defined single crystals over a period of several days.
- Carefully select a crystal of appropriate size and quality for X-ray diffraction analysis.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected to determine the unit cell parameters and the arrangement of atoms within the crystal lattice.

Data Collection and Refinement Parameters for bis(phenylsulfinyl)methane:^[1]

Parameter	Value
Diffractometer	Nonius KappaCCD area-detector
Radiation	Mo K α ($\lambda = 0.71073 \text{ \AA}$)
Temperature	120 K
Crystal Size	0.32 \times 0.30 \times 0.20 mm
Absorption Correction	Multi-scan (SADABS)
Measured Reflections	41505
Independent Reflections	5503
Reflections with $I > 2\sigma(I)$	4545
R_int	0.045
Program for solution	SHELXS97
Program for refinement	SHELXL97

Crystallographic Data

The following tables summarize the key crystallographic data for bis(phenylsulfinyl)methane. The asymmetric unit of this compound contains two independent molecules.[\[1\]](#)

Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	<chem>C13H12O2S2</chem>
Formula Weight	264.37
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	8.4368 (4)
b (Å)	17.1966 (7)
c (Å)	17.1387 (6)
β (°)	95.251 (3)
Volume (Å ³)	2476.12 (18)
Z	8
Calculated Density (Mg/m ³)	1.417
Absorption Coefficient (mm ⁻¹)	0.42
F(000)	1104
R[F ² > 2σ(F ²)]	0.039
wR(F ²)	0.105
Goodness-of-fit on F ²	1.02

Selected Bond Lengths (Å) and Angles (°)

Due to the presence of two independent molecules in the asymmetric unit, a comprehensive list of bond lengths and angles is extensive. For illustrative purposes, key bond lengths and angles around the sulfur and central methylene carbon atoms would be presented in a detailed crystallographic information file (CIF).

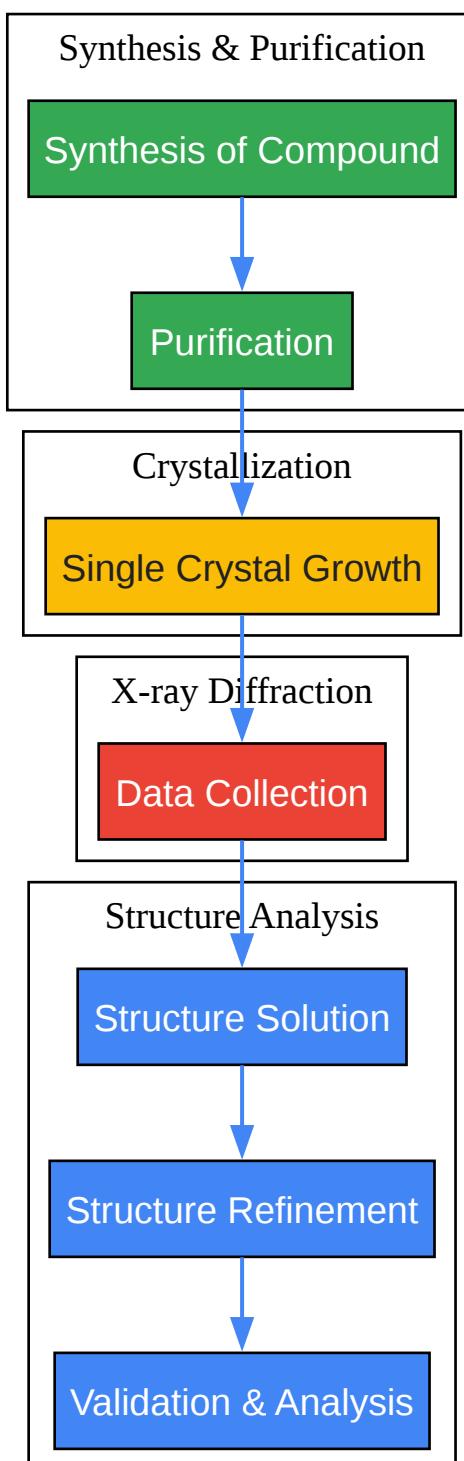
Molecular and Crystal Packing

The two independent molecules of bis(phenylsulfinyl)methane in the asymmetric unit exhibit minor conformational differences, primarily in the orientation of the benzene rings.^[1] The crystal structure is characterized by supramolecular chains formed through C—H···O interactions, which are further organized into a three-dimensional network by C—H···π interactions.^[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule.



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General workflow for small molecule crystal structure analysis.

Conclusion

While the specific crystal structure of **Ditosylmethane** remains elusive in the public domain, the analysis of its close analogue, bis(phenylsulfinyl)methane, provides a robust framework for understanding the solid-state characteristics of this class of compounds. The detailed experimental protocols and crystallographic data presented herein serve as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and materials science. The determination and public deposition of the crystal structure of **Ditosylmethane** would be a valuable contribution to the scientific community.

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References

- 1. Bis(phenylsulfinyl)methane - PMC [pmc.ncbi.nlm.nih.gov]
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